molecular formula C18H9Cl2N3O5 B343005 N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide

Cat. No.: B343005
M. Wt: 418.2 g/mol
InChI Key: OOTLIRYJKRHPOQ-UHFFFAOYSA-N
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Description

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a nitro group, and a furamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide typically involves multiple steps. One common method includes the nitration of 2-(2,4-dichlorophenyl)-1,3-benzoxazole, followed by the introduction of the furamide group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow microreactors, which enhance reaction efficiency and yield. These reactors allow for precise control of reaction conditions, such as temperature and residence time, leading to improved scalability and consistency in production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The benzoxazole ring can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzoxazole ring.

Scientific Research Applications

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
  • 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one

Uniqueness

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H9Cl2N3O5

Molecular Weight

418.2 g/mol

IUPAC Name

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C18H9Cl2N3O5/c19-9-1-3-11(12(20)7-9)18-22-13-8-10(2-4-14(13)28-18)21-17(24)15-5-6-16(27-15)23(25)26/h1-8H,(H,21,24)

InChI Key

OOTLIRYJKRHPOQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1NC(=O)C3=CC=C(O3)[N+](=O)[O-])N=C(O2)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=CC=C(O3)[N+](=O)[O-])N=C(O2)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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